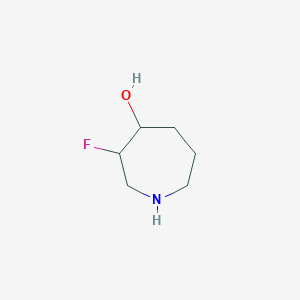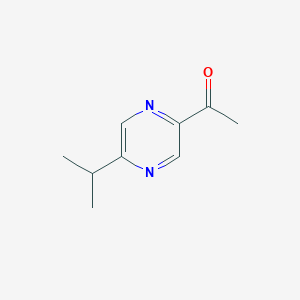
1-(5-Isopropylpyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound features a pyrazine ring substituted with an isopropyl group at the 5-position and an ethanone group at the 2-position, making it a valuable scaffold for the synthesis of biologically active molecules .
Preparation Methods
The synthesis of 1-(5-Isopropylpyrazin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with isopropylmagnesium bromide, followed by the addition of acetyl chloride to introduce the ethanone group . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety .
Chemical Reactions Analysis
1-(5-Isopropylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .
Scientific Research Applications
1-(5-Isopropylpyrazin-2-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(5-Isopropylpyrazin-2-yl)ethanone can be compared with other pyrazine derivatives, such as:
1-(5-Methylpyrazin-2-yl)ethanone: Similar structure but with a methyl group instead of an isopropyl group.
1-(5-Ethylpyrazin-2-yl)ethanone: Contains an ethyl group, leading to variations in its chemical and biological properties.
1-(5-Propylpyrazin-2-yl)ethanone: Features a propyl group, which affects its solubility and reactivity compared to the isopropyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)8-4-11-9(5-10-8)7(3)12/h4-6H,1-3H3 |
InChI Key |
PNZXGJQJARETMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


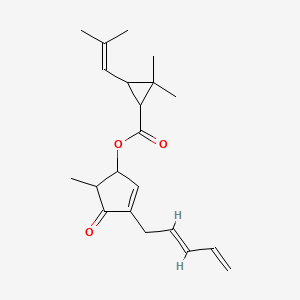
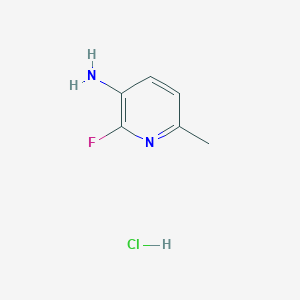
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)

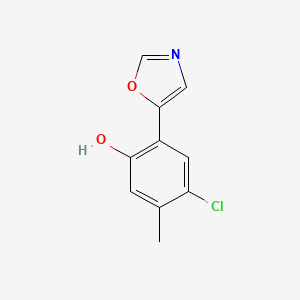
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)

![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)

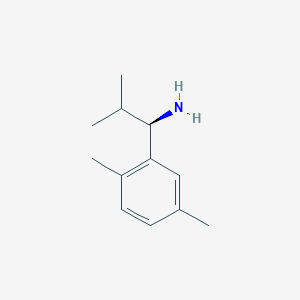
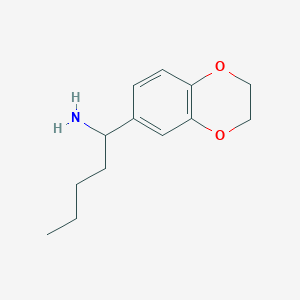
![6-Chlorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13041344.png)

